molecular formula C8H5BrClFO4S B1418507 Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1155910-18-1

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Cat. No. B1418507
CAS RN: 1155910-18-1
M. Wt: 331.54 g/mol
InChI Key: XCQAFMNYQYVXGS-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate” is a chemical compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.56 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrClO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 . This indicates that the compound has a benzene ring with bromo, chlorosulfonyl, and fluorobenzoate substituents.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate” is a solid at room temperature . It has a predicted boiling point of 368.5° C at 760 mmHg and a predicted density of 1.7 g/cm3 . The refractive index is predicted to be n20D 1.57 .

Scientific Research Applications

Synthesis of Benzoxazines

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is used in the synthesis of benzoxazines. In one study, a reaction involving methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate and 1-bromo-3,3-dimethyl-2-butanone, with lithium bis(trimethylsilyl)amide, led to the formation of 4H-1,4-benzoxazines (Noriaki Kudo, Satoru Furuta, Kazuo Sato, 1996).

Synthesis of Halogenated Benzoates

Research indicates the use of related compounds in the synthesis of halogenated benzoates. Methyl 4-bromo-2-methoxybenzoate, for instance, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis, indicating the potential utility of similar halogenated benzoates in chemical synthesis (Chen Bing-he, 2008).

Ortho-lithiation of Fluoroarenes

A study on the deprotonation of fluoroarenes, including compounds similar to methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate, showed selective reactions at positions adjacent to a fluorine atom. This suggests potential applications in organic synthesis where regioselectivity is crucial (F. Mongin, M. Schlosser, 1996).

Photosensitizers in Photodynamic Therapy

A study detailed the synthesis and characterization of new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited properties useful for photodynamic therapy, suggesting that similar compounds like methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate could be relevant in medical research, particularly in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Reductive Dechlorination in Microbial Metabolism

Alcaligenes denitrificans NTB-1 metabolizes compounds like 4-bromo- and 4-iodobenzoate through hydrolytic dehalogenation. This research implies potential applications in bioremediation and environmental sciences, where the breakdown of halogenated compounds like methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate could be significant (W. J. van den Tweel, J. Kok, J. D. de Bont, 1987).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The signal word is “Danger”, and there are associated hazard and precautionary statements .

properties

IUPAC Name

methyl 2-bromo-5-chlorosulfonyl-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-7(16(10,13)14)6(11)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQAFMNYQYVXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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